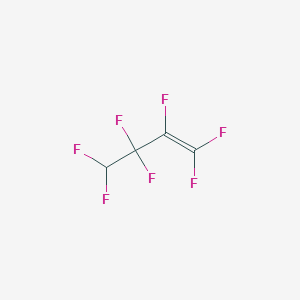

1,1,2,3,3,4,4-Heptafluorobut-1-ene

概要

説明

1,1,2,3,3,4,4-Heptafluorobut-1-ene is a fluorinated olefin with the molecular formula C4HF7 This compound is characterized by the presence of seven fluorine atoms attached to a butene backbone It is a colorless gas at room temperature and is known for its high reactivity due to the presence of multiple fluorine atoms

準備方法

Synthetic Routes and Reaction Conditions

1,1,2,3,3,4,4-Heptafluorobut-1-ene can be synthesized through the fluorination of butene derivatives. One common method involves the reaction of butene with fluorine gas in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the selective addition of fluorine atoms to the butene backbone.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of specialized reactors designed to handle the highly reactive fluorine gas. The process may include multiple steps, such as the initial fluorination of butene followed by purification and separation of the desired product. The use of advanced materials and technologies is essential to ensure the safety and efficiency of the production process.

化学反応の分析

Chlorine-Initiated Oxidation

HFB reacts with chlorine atoms (Cl) in the gas phase, forming two major products: carbonyl difluoride (CF₂=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (O=CFCF₂CF₂H) . This reaction proceeds via Cl attack at the terminal carbon of the double bond, generating a radical intermediate that reacts with oxygen (O₂) to form peroxy radicals. Subsequent decomposition yields the final products .

Key Experimental Data:

The reaction’s rate constant is comparable to that of perfluorobut-1-ene but significantly faster than saturated fluorocarbons like HFC-329p, highlighting the role of the π bond in enhancing reactivity .

Atmospheric Degradation and Environmental Impact

HFB’s atmospheric lifetime is influenced by its reaction with Cl and hydroxyl (OH) radicals. While the OH rate constant remains unmeasured, it is estimated to be ~1.9 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ based on analogous systems . The calculated global warming potentials (GWPs) for HFB and its product O=CFCF₂CF₂H are <1 , making them environmentally benign compared to traditional refrigerants .

Radiative Efficiency and GWPs:

| Compound | Radiative Efficiency (W m⁻² ppb⁻¹) | GWP (100-year horizon) |

|---|---|---|

| HFB | 0.29 | <1 |

| O=CFCF₂CF₂H | 0.18 | <1 |

Mechanistic Insights

The reaction mechanism involves:

-

Radical initiation : Cl abstracts a hydrogen atom from HFB, forming a carbon-centered radical.

-

Oxygen addition : The radical reacts with O₂ to form a peroxy radical (ROO·).

-

Decomposition : ROO· undergoes bond cleavage, producing CF₂=O and O=CFCF₂CF₂H .

Computational studies using density functional theory (DFT) confirm the anharmonic vibrational frequencies of HFB and its products, aligning with experimental FTIR spectra .

科学的研究の応用

Chemical Properties and Reactivity

HFB is characterized by its terminal pi bond which makes it a reactive site for radical attack. This property is significant in gas-phase chemistry where HFB can engage in reactions with chlorine atoms and other radicals. The reactivity of HFB has been studied extensively to understand its atmospheric degradation and potential environmental impact.

Atmospheric Chemistry Studies

HFB has been investigated for its role in atmospheric chemistry, particularly regarding its global warming potential (GWP) and photochemical ozone creation potential (POCP). Research indicates that HFB's GWP over a 20-year horizon is approximately 0.36, which is relatively low compared to other fluorinated compounds . The atmospheric lifetime of HFB is estimated to be around 15 days under typical conditions but can decrease significantly in marine environments due to higher chlorine concentrations .

Table 1: Key Atmospheric Properties of HFB

| Property | Value |

|---|---|

| Global Warming Potential (20 years) | 0.36 |

| Atmospheric Lifetime | 15 days (average) |

| Reaction with Chlorine | Rate constant: cm³/molecule/s |

Synthesis of Fluorinated Compounds

HFB serves as a synthon for the synthesis of various fluorinated compounds. For example, reactions involving HFB with nucleophiles can yield products such as hexafluorobut-2-yne and trifluoroacetone. These derivatives are valuable in creating specialty chemicals and materials used in high-performance applications .

Case Study: Synthesis Pathways Involving HFB

- Reactions with Diols : Produces fluorinated alcohols which are useful as solvents or intermediates.

- Reactions with Ammonia : Yields fluorinated amines that are applicable in pharmaceuticals.

Polymer Foaming Agents

HFB is utilized as a blowing agent in the production of polymer foams. Its low GWP makes it an attractive alternative to traditional blowing agents that have higher environmental impacts. The use of HFB in foam production helps create lightweight materials suitable for insulation and packaging .

Table 2: Comparison of Blowing Agents

| Blowing Agent | GWP | Application Area |

|---|---|---|

| HFB | 0.36 | Polymer foams |

| Traditional Agents | >1000 | Insulation materials |

Specialty Chemicals

The unique properties of HFB make it suitable for developing specialty chemicals used in various sectors including electronics and automotive industries. Its ability to withstand extreme conditions makes it ideal for applications requiring chemical stability and resistance to degradation.

作用機序

The mechanism of action of 1,1,2,3,3,4,4-Heptafluorobut-1-ene involves its high reactivity due to the presence of multiple fluorine atoms. The compound can readily participate in radical reactions, where the addition of radicals such as chlorine atoms leads to the formation of reactive intermediates. These intermediates can further react to form stable products such as carbonyl difluoride and tetrafluoropropanoyl fluoride . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of radical species.

類似化合物との比較

1,1,2,3,3,4,4-Heptafluorobut-1-ene can be compared with other fluorinated olefins, such as:

1,1,1,3,4,4,4-Heptafluorobut-2-ene: Another fluorinated olefin with similar properties but different structural arrangement.

Tetrafluoroethylene: A simpler fluorinated olefin with fewer fluorine atoms, used in the production of polytetrafluoroethylene (PTFE).

The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct reactivity and properties compared to other fluorinated olefins.

生物活性

1,1,2,3,3,4,4-Heptafluorobut-1-ene (HFB) is a fluorinated olefin that has garnered attention for its unique chemical properties and potential biological activities. As a member of the perfluorinated compound family, HFB exhibits significant stability and reactivity, making it an interesting subject for research in various fields, including environmental science and medicinal chemistry.

HFB is characterized by its molecular formula and a distinctive structure that contributes to its biological activity. The presence of multiple fluorine atoms enhances its lipophilicity and stability against degradation, which are critical factors influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 200.06 g/mol |

| Boiling Point | 30 °C |

| Density | 1.5 g/cm³ |

| Solubility | Low in water |

| Flash Point | -20 °C |

Antimicrobial Properties

Research indicates that HFB exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Activity

HFB has also been evaluated for its anticancer potential. A quantitative structure-activity relationship (QSAR) study indicated that HFB derivatives could possess significant cytotoxicity against cancer cell lines. The study utilized molecular docking techniques to predict binding affinities with target proteins involved in cancer progression.

Case Study: Cytotoxicity Evaluation

In a recent investigation, HFB was tested against human colon cancer cell lines (HCT116). The results showed that HFB exhibited an IC50 value of approximately 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin, which has an IC50 of around 44 µM .

Toxicological Profile

While HFB shows promise in biological applications, its toxicological profile must be carefully considered. Long-term exposure studies suggest that HFB does not produce chronic adverse health effects in animal models; however, acute toxicity data remain limited . Moreover, no evidence of endocrine-disrupting properties has been found in current literature.

The biological activity of HFB can be attributed to its ability to interact with various molecular targets within cells. Preliminary findings suggest that HFB may inhibit specific signaling pathways associated with inflammation and apoptosis. Further research is needed to elucidate the precise mechanisms at play.

Table 2: Summary of Mechanisms and Targets

| Mechanism | Target | Effect |

|---|---|---|

| Cell Membrane Disruption | Bacterial membranes | Antimicrobial activity |

| Inhibition of Signaling | NF-kB pathway | Anti-inflammatory effects |

| Apoptosis Induction | Cancer cell survival pathways | Anticancer effects |

特性

IUPAC Name |

1,1,2,3,3,4,4-heptafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF7/c5-1(2(6)7)4(10,11)3(8)9/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPBXTZOBYEVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=C(F)F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379253 | |

| Record name | 4H-Perfluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680-54-6 | |

| Record name | 4H-Perfluoro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,1,2,3,3,4,4-Heptafluorobut-1-ene interact with chlorine atoms in the atmosphere, and what are the environmental consequences?

A1: The study investigates the reaction of this compound with chlorine atoms, a process relevant to atmospheric chemistry. The research reveals that this reaction primarily generates two main products: carbonyl difluoride (CF2=O) and 2,2,3,3-tetrafluoropropanoyl fluoride (O=CFCF2CF2H) []. Importantly, the study determined the Global Warming Potentials (GWPs) of these products to be low, indicating a minimal contribution to climate change compared to other greenhouse gases.

Q2: What spectroscopic data was used to characterize this compound and its reaction products?

A2: The research employed Fourier-transform infrared spectroscopy (FTIR) to monitor the reaction and identify the products []. Additionally, the study utilized density functional theory (DFT) calculations to predict the anharmonic vibrational frequencies of this compound and 2,2,3,3-tetrafluoropropanoyl fluoride, taking into account various low-energy conformations. These calculated frequencies showed good agreement with the experimental FTIR measurements, confirming the product identification and providing insights into their molecular structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。